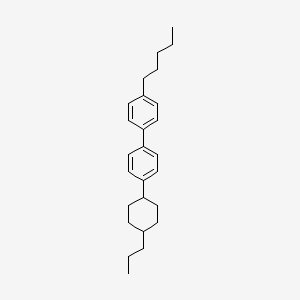

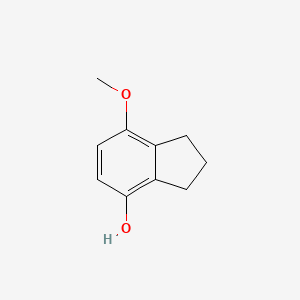

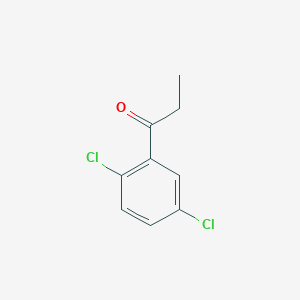

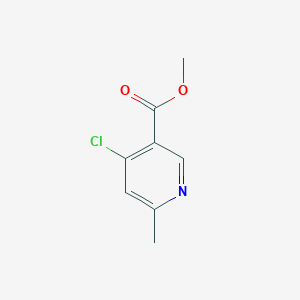

![molecular formula C8H9N3S B1357939 5-メチル-4-(メチルスルファニル)ピロロ[2,1-F][1,2,4]トリアジン CAS No. 859205-88-2](/img/structure/B1357939.png)

5-メチル-4-(メチルスルファニル)ピロロ[2,1-F][1,2,4]トリアジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .

Synthesis Analysis

Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .Chemical Reactions Analysis

The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .科学的研究の応用

抗ウイルス療法

ピロロ[2,1-f][1,2,4]トリアジン骨格は、抗ウイルス薬レムデシビルの主要な構成要素です。 この薬剤は、SARS/MERS-CoVを含む幅広いRNAウイルスの有効性が示されており、重症のCOVID-19症状の緊急治療薬として承認されています 。 この化合物の誘導体は、エボラやその他の新興ウイルス治療にも使用されてきました .

がん治療

この化合物は、いくつかのキナーゼ阻害剤の不可欠な部分として、標的がん療法に利用されてきました。 米国FDAによって承認された抗腫瘍薬であるブリバニブアラニネートなどの薬剤に含まれており、臨床第II相にあるEGFR阻害剤にも含まれています .

細胞増殖の阻害

この化合物は、ヒト結腸腫瘍細胞株の増殖を遅らせるEGFR阻害剤としての役割について研究されてきました。 このアプリケーションは、がん細胞増殖に関与する特定の経路を標的とする治療法の開発に不可欠です .

抗菌特性

最後に、この化合物の抗菌の可能性は、関心の分野です。これは、耐性菌株やその他の病原菌に対抗するための新しい抗生物質の開発につながる可能性があります。

これらのアプリケーションはそれぞれ、5-メチル-4-(メチルスルファニル)ピロロ[2,1-F][1,2,4]トリアジンが大きな影響を与える可能性のある独自の研究分野を表しています。この化合物の多用途性は、現在および将来の科学研究のための貴重なターゲットとなっています。 ここで提供される情報は、現在の文献に基づいており、この化合物がさまざまな治療分野で持つ多様な可能性を強調しています .

作用機序

Target of Action

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The compound primarily targets specific proteins or enzymes that are dysregulated in diseases .

Mode of Action

The mode of action of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine involves its interaction with its targets, leading to changes in their function. The compound acts by inhibiting the activity of these targets, thereby affecting their role in disease progression .

Biochemical Pathways

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine affects several biochemical pathways. It is involved in the inhibition of kinases, which are key components of many cellular processes . The downstream effects of this inhibition can lead to changes in cell proliferation and other cellular functions .

Result of Action

The molecular and cellular effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine’s action are largely dependent on its targets and the biochemical pathways it affects. By inhibiting kinases, the compound can affect cellular proliferation and other functions .

Safety and Hazards

将来の方向性

The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.

生化学分析

Biochemical Properties

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. It interacts with enzymes such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), exhibiting potent inhibitory effects . These interactions are characterized by the binding of the compound to the ATP-binding sites of the kinases, thereby blocking their activity and preventing downstream signaling pathways that promote cell proliferation .

Cellular Effects

The effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine on various cell types and cellular processes are profound. It influences cell function by inhibiting key signaling pathways, such as the EGFR and HER2 pathways, which are critical for cell growth and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. Additionally, the compound affects cellular metabolism by disrupting metabolic pathways that are essential for cancer cell survival .

Molecular Mechanism

At the molecular level, 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of protein kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking signal transduction pathways that are essential for cell proliferation and survival. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cellular functions, including prolonged suppression of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it can exert its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit kinase activity. These localization patterns are essential for the compound’s therapeutic efficacy .

特性

IUPAC Name |

5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEJRILORDMTIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610280 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859205-88-2 |

Source

|

| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

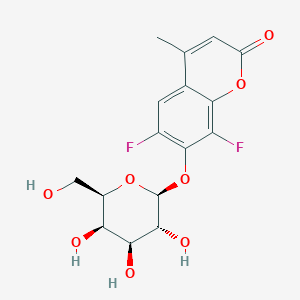

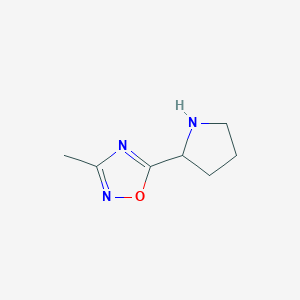

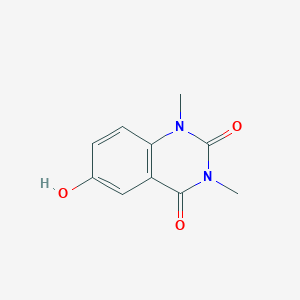

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)